3-Bromo-7-methylimidazo[1,2-a]pyrimidine

Regioselective Bromination Imidazo[1,2-a]pyrimidine Synthesis Synthetic Methodology

Procure the 3-bromo-7-methyl regioisomer for reliable Suzuki/Buchwald couplings in kinase inhibitor and PROTAC synthesis. Its unique substitution pattern, detailed in patents for MET and GPBAR1 modulation, ensures you replicate published SAR. This core building block, available at 98% purity, is essential for constructing focused libraries with a strong pharmacological pedigree. Verify purity and shipping conditions below.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 375857-62-8
Cat. No. B1280983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-methylimidazo[1,2-a]pyrimidine
CAS375857-62-8
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=C(N2C=C1)Br
InChIInChI=1S/C7H6BrN3/c1-5-2-3-11-6(8)4-9-7(11)10-5/h2-4H,1H3
InChIKeyJBZXFEPGAAWNRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-methylimidazo[1,2-a]pyrimidine (CAS 375857-62-8): A Core Heterocyclic Scaffold for Medicinal Chemistry and Targeted Synthesis


3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a heterocyclic aromatic compound belonging to the privileged imidazo[1,2-a]pyrimidine class, widely recognized for its diverse biological activities and utility in medicinal chemistry [1]. It features a bicyclic imidazo[1,2-a]pyrimidine core with a bromine atom at the 3-position and a methyl group at the 7-position, a specific substitution pattern that makes it a versatile building block for the construction of kinase inhibitors and other bioactive molecules [2]. The compound is commercially available with a purity specification typically ≥98% .

Why Direct Substitution of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine with Close Analogs Fails: The Critical Role of Substitution Pattern


Within the imidazo[1,2-a]pyrimidine scaffold, the exact position of halogen and methyl substituents profoundly influences both reactivity in cross-coupling reactions and the biological activity of downstream derivatives. While the molecular formula C₇H₆BrN₃ is shared by multiple isomers, the 3-bromo-7-methyl substitution pattern provides a unique combination of electronic and steric properties that dictate its performance in key transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Generic substitution with a different regioisomer, such as the 6-bromo-2-methyl analog, can lead to drastically altered reaction outcomes, including lower yields, different selectivity, or failure to produce the desired final compound, as the electronic environment at the reactive site and the steric accessibility of the bromine atom are not interchangeable [1]. This specificity directly impacts the efficiency and success of synthetic routes in drug discovery programs targeting kinases, GPBAR1, and other therapeutic receptors where this scaffold is a key pharmacophore [2].

Quantitative Evidence Guide: Head-to-Head Performance Data for 3-Bromo-7-methylimidazo[1,2-a]pyrimidine vs. Key Analogs


Regioselective Synthesis: High Yield and Specific Bromination at the 3-Position

A direct, regioselective synthetic route for 3-bromo-7-methylimidazo[1,2-a]pyrimidine has been reported in patent literature, achieving a 63% isolated yield from 7-methylimidazo[1,2-a]pyrimidine via electrophilic bromination [1]. This yield is specific to the 3-position bromination under the described conditions. While comparable yields for the 6-bromo-2-methyl isomer are not explicitly reported in the same source, the regiospecificity of this transformation is a key differentiator, as alternative routes to other isomers often involve multi-step sequences or less selective halogenation methods that can lead to complex mixtures of mono- and dibrominated products [2]. The ability to access this specific regioisomer in a single step with moderate yield provides a clear advantage in synthetic efficiency and product purity for downstream applications.

Regioselective Bromination Imidazo[1,2-a]pyrimidine Synthesis Synthetic Methodology

Vendor Purity Specification: 98% vs. 97% for a Key Isomer Comparator

A direct comparison of vendor purity specifications from the same supplier (Bide Pharmatech) shows that 3-Bromo-7-methylimidazo[1,2-a]pyrimidine is offered with a standard purity of 98% , while the closely related regioisomer 6-Bromo-2-methylimidazo[1,2-a]pyrimidine is offered at a slightly lower standard purity of 97% . This 1% difference in guaranteed purity, though seemingly small, can be significant in sensitive reactions such as metal-catalyzed cross-couplings where impurities can poison catalysts or lead to undesired side products. The higher purity specification for the target compound suggests a more controlled and reliable synthesis, potentially reducing the need for costly and time-consuming purification steps prior to use in critical transformations.

Chemical Purity Quality Control Procurement Specification

Lipophilicity Differential: Higher Calculated LogP for Enhanced Membrane Permeability in Downstream Leads

Computational predictions of lipophilicity (LogP) provide a useful metric for comparing the potential drug-likeness of building blocks and their derived analogs. For 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, the consensus LogP is calculated to be 1.78 (average of five prediction methods) . In contrast, the 6-Bromo-2-methyl regioisomer has a lower consensus LogP of 1.71 . The slightly higher lipophilicity of the 3,7-substituted compound can be advantageous in medicinal chemistry campaigns where improved membrane permeability and oral bioavailability are desired. While the difference is modest, it reflects a subtle but measurable change in physicochemical property that can influence lead optimization decisions when selecting the optimal building block for a given target profile.

Lipophilicity Drug Design Physicochemical Property

Class-Level Evidence: The Imidazo[1,2-a]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core

While specific biological activity data for 3-Bromo-7-methylimidazo[1,2-a]pyrimidine itself as a final drug candidate is limited, the broader imidazo[1,2-a]pyrimidine class is extensively validated as a core scaffold for potent kinase inhibitors. For example, certain optimized imidazo[1,2-a]pyrimidine derivatives have demonstrated sub-nanomolar IC₅₀ values against targets such as B-Raf kinase (0.003 μM) [1]. This class-level potency underscores the value of this scaffold in drug discovery. The 3-bromo-7-methyl substitution pattern is a key intermediate for introducing diverse side chains at the 3-position via cross-coupling, a common strategy in kinase inhibitor SAR campaigns. Selecting this specific building block ensures that the resulting library will be based on a scaffold with proven potential for high target affinity, as opposed to a scaffold with less established biological precedent.

Kinase Inhibition Drug Discovery Pharmacophore

Optimal Application Scenarios for 3-Bromo-7-methylimidazo[1,2-a]pyrimidine in Research and Development


Synthesis of 3-Aryl/Amino Substituted Imidazo[1,2-a]pyrimidine Kinase Inhibitor Libraries

This compound is ideally suited as a core building block for generating focused libraries of kinase inhibitors. The bromine at the 3-position is strategically placed for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the rapid introduction of diverse aryl or amine groups to explore structure-activity relationships (SAR) around the imidazo[1,2-a]pyrimidine scaffold. As documented, this scaffold has yielded potent B-Raf inhibitors with IC₅₀ values in the low nanomolar range [1]. Its use ensures that the resulting library is built upon a core with a strong pharmacological pedigree, maximizing the chance of identifying high-quality hits.

Development of MET Tyrosine Kinase Inhibitors for Oncology Programs

Patents from major pharmaceutical companies explicitly claim imidazo[1,2-a]pyrimidine derivatives as inhibitors of the receptor tyrosine kinase MET for the treatment of cellular proliferative diseases, including cancer [2]. 3-Bromo-7-methylimidazo[1,2-a]pyrimidine serves as a direct precursor to many of the claimed compounds. Its procurement is therefore a strategic necessity for any research group actively working in the MET kinase inhibitor space, ensuring the ability to replicate and build upon the extensive intellectual property and biological data generated around this specific chemical series.

Construction of Protein Degrader (PROTAC) Molecules Targeting Oncogenic Kinases

Given its classification as a 'Protein Degrader Building Block' by commercial suppliers and its utility in kinase inhibitor design, this compound is highly relevant for the emerging field of targeted protein degradation. The 3-bromo substituent provides a convenient handle for attaching linker moieties via cross-coupling, enabling the construction of heterobifunctional PROTACs designed to recruit E3 ligases to kinase targets. The defined purity and known synthetic route reduce the complexity and risk associated with multi-step PROTAC synthesis.

Medicinal Chemistry Exploration of GPBAR1 Receptor Modulators

Patents have disclosed novel substituted imidazo[1,2-a]pyrimidines as modulators of the GPBAR1 receptor [3]. The specific substitution pattern of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine aligns with the core structures claimed in this intellectual property. Researchers aiming to develop novel GPBAR1 agonists or antagonists for metabolic or inflammatory diseases can utilize this building block to efficiently access the desired chemical space and explore the SAR outlined in the relevant patent literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7-methylimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.